molecular formula C8H17O4P B14615543 Dipropyl (2-oxoethyl)phosphonate CAS No. 60593-31-9

Dipropyl (2-oxoethyl)phosphonate

Cat. No.: B14615543
CAS No.: 60593-31-9
M. Wt: 208.19 g/mol
InChI Key: TXMXVUKAKMMJIS-UHFFFAOYSA-N
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Description

Dipropyl (2-oxoethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-oxoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyl (2-oxoethyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphites react with haloacetones. For instance, the reaction between trialkyl phosphites and iodoacetone yields the desired phosphonate in good yields . Another method involves the acylation of methylphosphonates, which includes metalation of dialkyl methylphosphonates followed by reaction with acetyl chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity, often involving the use of anhydrous solvents and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

Dipropyl (2-oxoethyl)phosphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Dipropyl (2-oxoethyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dipropyl (2-oxoethyl)phosphonate involves its ability to form stable complexes with various biological and chemical targets. The phosphonate group can mimic phosphate esters, allowing it to interact with enzymes and other proteins. This interaction can inhibit enzyme activity or alter protein function, making it useful in both research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (2-oxoethyl)phosphonate
  • Dimethyl (2-oxoethyl)phosphonate
  • Diisopropyl (2-oxoethyl)phosphonate

Uniqueness

Dipropyl (2-oxoethyl)phosphonate is unique due to its specific alkyl chain length, which can influence its reactivity and solubility compared to its diethyl and dimethyl counterparts. This makes it particularly useful in applications where specific physical and chemical properties are required.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable tool for scientists and industrial chemists alike.

Properties

CAS No.

60593-31-9

Molecular Formula

C8H17O4P

Molecular Weight

208.19 g/mol

IUPAC Name

2-dipropoxyphosphorylacetaldehyde

InChI

InChI=1S/C8H17O4P/c1-3-6-11-13(10,8-5-9)12-7-4-2/h5H,3-4,6-8H2,1-2H3

InChI Key

TXMXVUKAKMMJIS-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(CC=O)OCCC

Origin of Product

United States

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